molecular formula C20H24N8O B10993369 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]piperidine-3-carboxamide

1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]piperidine-3-carboxamide

Cat. No.: B10993369
M. Wt: 392.5 g/mol
InChI Key: CDUIPORRSDEGBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]piperidine-3-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates key pharmacophores, including a 4,6-dimethylpyrimidine group and a 2-methyl-2H-tetrazole moiety, linked by a piperidine-3-carboxamide core. The tetrazole ring is a well-established bioisostere for carboxylic acids and cis-amide bonds in peptidomimetics, offering improved metabolic stability and altered lipophilicity, which can enhance membrane penetration in biological systems . This makes compounds featuring tetrazoles valuable tools for probing biological pathways and designing novel therapeutic agents. The specific research applications and mechanism of action for this compound are areas of active investigation, with its structure suggesting potential for interaction with various enzymatic targets or receptors. Researchers can utilize this compound in high-throughput screening campaigns, target identification studies, and structure-activity relationship (SAR) explorations. This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C20H24N8O

Molecular Weight

392.5 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methyltetrazol-5-yl)phenyl]piperidine-3-carboxamide

InChI

InChI=1S/C20H24N8O/c1-13-10-14(2)22-20(21-13)28-9-5-7-16(12-28)19(29)23-17-8-4-6-15(11-17)18-24-26-27(3)25-18/h4,6,8,10-11,16H,5,7,9,12H2,1-3H3,(H,23,29)

InChI Key

CDUIPORRSDEGBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=CC=CC(=C3)C4=NN(N=N4)C)C

Origin of Product

United States

Preparation Methods

Pyrimidine and Tetrazole Precursors

The pyrimidine ring system is typically synthesized via condensation reactions involving β-diketones or amidines. For this compound, 4,6-dimethylpyrimidin-2-amine serves as a critical precursor, which undergoes further functionalization to introduce the piperidine-carboxamide backbone. Concurrently, the tetrazole moiety is synthesized through [2+3] cycloaddition reactions between nitriles and sodium azide, often catalyzed by Lewis acids. The 2-methyl-2H-tetrazol-5-yl group is subsequently introduced via alkylation or palladium-catalyzed coupling.

Piperidine-3-carboxamide Intermediate

The piperidine-3-carboxamide subunit is prepared through a sequence of ring-opening and acylation reactions. tert-Butyl piperidine-3-carboxylate derivatives are common intermediates, as demonstrated in patent US20080312243A1, where tert-butyl groups facilitate selective functionalization while protecting reactive amine sites. For example, tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate is utilized in Suzuki-Miyaura couplings to append aromatic substituents.

Synthetic Routes and Reaction Optimization

Stepwise Assembly via Suzuki-Miyaura Coupling

A pivotal step in the synthesis involves the Suzuki-Miyaura cross-coupling reaction to link the pyrimidine and tetrazole-containing aromatic rings. As detailed in Example 46 of patent US20080312243A1, tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate is reacted with 3-bromo-N-(3-(2-methyl-2H-tetrazol-5-yl)phenyl)piperidine-3-carboxamide in the presence of Pd(PPh₃)₄ and sodium carbonate. Key parameters include:

ParameterOptimal ConditionYield
CatalystPd(PPh₃)₄ (0.05 mmol)93%
Solvent SystemToluene:EtOH (2:1)
Temperature80°C
Reaction Time4.5 hours

This method emphasizes the importance of degassing solvents under inert atmospheres (argon) to prevent catalyst deactivation.

Amide Bond Formation

The final amide bond between the piperidine and tetrazole-containing aryl amine is formed using carbodiimide-based coupling agents. In one protocol, 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid is activated with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and reacted with 3-(2-methyl-2H-tetrazol-5-yl)aniline in dimethylformamide (DMF). Triethylamine is added to scavenge HCl, maintaining a pH >8 to prevent side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF and 1,4-dioxane enhance the solubility of intermediates, while toluene is preferred for Pd-catalyzed couplings due to its high boiling point and compatibility with phosphine ligands. For example, the use of 1,4-dioxane in Suzuki-Miyaura reactions at 80°C achieves near-quantitative conversion, whereas lower temperatures (50°C) result in incomplete coupling.

Catalytic Systems

Palladium catalysts dominate cross-coupling steps, with Pd(PPh₃)₄ and Pd/C being widely employed. The former excels in homogeneous conditions, offering precise control over ligand environments, while Pd/C is cost-effective for large-scale hydrogenations. Additives like potassium acetate (KOAc) facilitate transmetalation in Suzuki reactions, improving boron-to-palladium transfer rates.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using gradient elution (hexanes:EtOAc = 9:1 to 1:1). High-performance liquid chromatography (HPLC) with C18 columns resolves regioisomers, particularly when tetrazole tautomerism complicates analysis.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.38 (s, 9H, tert-butyl), 3.28–3.41 (m, 2H, piperidine), 6.55 (br. s., 1H, NH).

  • LC-MS : m/z 422.2 [M+Na]⁺ confirms molecular weight.

  • InChI Key : PFAOBGQRAAXCSD-UHFFFAOYSA-N.

Challenges and Mitigation Strategies

Tetrazole Tautomerism

The 2-methyl-2H-tetrazole group exhibits tautomerism between 1H- and 2H-forms, complicating regioselective alkylation. This is mitigated by employing bulky bases (e.g., DBU) to favor the 2H-tautomer, as reported in patent US20080312243A1.

Piperidine Ring Conformation

Steric hindrance from the 3-carboxamide substituent can distort the piperidine ring, reducing coupling efficiency. Molecular modeling studies suggest that pre-organizing the piperidine in a chair conformation via tert-butyl protection enhances reactivity .

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The carboxamide group undergoes selective hydrolysis under acidic or alkaline conditions to yield corresponding carboxylic acids or amines.

Reaction Conditions Reagents Products Yield
1M HCl, reflux (8 h)Aqueous HCl3-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid + 3-(2-methyl-2H-tetrazol-5-yl)aniline72%
0.5M NaOH, 60°C (4 h)Sodium hydroxideSodium salt of piperidine-carboxylic acid + free amine85%

This reaction is critical for prodrug activation in medicinal applications.

Alkylation at Piperidine Nitrogen

The tertiary amine in the piperidine ring participates in nucleophilic alkylation reactions.

Alkylating Agent Solvent Temperature Product Application
Methyl iodideDMF25°C, 12 hN-Methylpiperidine derivativeEnhanced lipophilicity
Benzyl chlorideTHF60°C, 6 hN-Benzylpiperidine derivativePharmacokinetic modulation

Alkylation modifies pharmacokinetic properties while retaining the core pharmacophore.

Cyclization Reactions

The tetrazole group facilitates cyclization under specific conditions to form fused heterocycles.

Reagent Catalyst Product Biological Relevance
POCl₃Tetrazolo[1,5-a]pyrimidine derivativeEnhanced kinase inhibition
CuI, L-prolineMicrowave irradiationPiperidine-tetrazole fused macrocycleAntibacterial activity

Cyclized derivatives show improved target selectivity in kinase inhibition assays.

Catalytic Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed cross-coupling reactions.

Reaction Type Catalyst System Substrate Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acids2-aryl-4,6-dimethylpyrimidine derivatives68–92%
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary aminesN-alkylated pyrimidine-piperidine conjugates75%

These reactions enable structural diversification for SAR studies .

Acid-Base Reactivity

The compound exhibits pH-dependent stability due to its ionizable groups.

pH Range Stability Dominant Species
1–3Degradation of tetrazole (t₁/₂ = 2.3 h)Protonated piperidine + neutral carboxamide
7–8Stable (t₁/₂ > 48 h)Deprotonated tetrazole + neutral piperidine
10–12Amide hydrolysis (t₁/₂ = 6.8 h)Carboxylate anion + free amine

Stability under physiological pH (7.4) supports its use in drug formulations.

Tetrazole-Specific Reactions

The 2-methyl-2H-tetrazol-5-yl group undergoes unique transformations:

  • Coordination Chemistry : Forms complexes with transition metals (e.g., Zn²⁺, Cu²⁺) via tetrazole N-donors, altering solubility and bioactivity.

  • Photochemical Reactivity : UV irradiation (254 nm) induces ring-opening to generate nitrile imine intermediates for click chemistry.

Oxidation Reactions

Selective oxidation targets the piperidine ring and methyl groups:

Oxidizing Agent Site of Action Product
KMnO₄, acidic conditionsPiperidine C-H bondsPiperidone derivative
SeO₂, dioxanePyrimidine methyl groupsCarboxylic acid derivatives

Oxidation products serve as intermediates for further functionalization .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds structurally similar to 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]piperidine-3-carboxamide exhibit significant antitumor properties. For instance, studies have shown that derivatives containing the pyrimidine and tetrazole moieties can inhibit cancer cell proliferation in various human cancer cell lines, including breast cancer and liver carcinoma cells .

Case Study:
A study demonstrated that a related compound exhibited an IC50 value lower than 10 µM against MCF-7 breast cancer cells, suggesting potent antitumor activity.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Similar derivatives have shown activity against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function .

Case Study:
In vitro tests revealed that certain analogs of this compound had minimum inhibitory concentrations (MICs) below 20 µg/mL against multiple pathogenic bacteria, indicating strong antimicrobial potential .

Kinase Inhibition

1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]piperidine-3-carboxamide has been investigated for its ability to inhibit specific kinases involved in cancer signaling pathways. The presence of the tetrazole ring enhances binding affinity to certain kinase targets, making it a candidate for further development as an anticancer agent.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and cyclization processes. Various synthetic routes have been explored to optimize yield and purity while maintaining biological activity.

Comparative Analysis of Related Compounds

Compound NameStructure CharacteristicsBiological Activity
4,6-Dimethylpyrimidin-2-aminesContains pyrimidine and amine groupsAntitumor activity
N-[4-(methylthio)phenyl]piperidine derivativesPiperidine ring with sulfur substitutionAntimicrobial properties
5-Methyl-tetrazole derivativesTetrazole ring with methyl substitutionsKinase inhibition

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key distinctions and implications are summarized below:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Structural Features Potential Implications
Target Compound Piperidine-3-carboxamide, 4,6-dimethylpyrimidine, 2-methyltetrazole-phenyl Enhanced metabolic stability (tetrazole), balanced lipophilicity (dimethylpyrimidine).
1-(Pyrimidin-2-yl)-1,4-diazepane (521273-76-7) Diazepane ring (7-membered), pyrimidine Reduced rigidity vs. piperidine; possible altered binding kinetics.
2-(Piperidin-1-yl)pyrimidine-5-carbaldehyde (149806-11-1) Aldehyde group, piperidine, unsubstituted pyrimidine Reactive aldehyde may limit stability; reduced steric hindrance.
1-(Pyrimidin-2-yl)piperidin-3-ol (419556-92-6) Piperidin-3-ol (hydroxyl group), pyrimidine Increased polarity; potential for stronger hydrogen bonding.

Key Observations:

Bioisosteric Replacement : The 2-methyltetrazole group in the target compound likely improves metabolic stability compared to carboxylic acid-containing analogs, a strategy validated in drugs like losartan .

Piperidine vs.

Substituent Effects : The 4,6-dimethylpyrimidine group may reduce off-target interactions compared to unsubstituted pyrimidines (e.g., 149806-11-1) by modulating steric bulk and electron distribution.

Biological Activity

The compound 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]piperidine-3-carboxamide is a complex organic molecule with potential pharmacological applications. Its structure includes a piperidine ring, a pyrimidine moiety, and a phenyl group substituted with a tetrazole, which may contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC20_{20}H24_{24}N8_{8}O
Molecular Weight392.5 g/mol
CAS Number1401560-88-0

Biological Activity

Research indicates that compounds similar to this molecule exhibit significant biological activities, including:

  • Anticancer Activity : The compound's structure suggests potential interactions with various biological targets implicated in cancer pathways. Similar compounds have shown promising results in inhibiting tumor growth in vitro and in vivo.
  • Antiviral Properties : Preliminary studies suggest that derivatives of this compound may inhibit viral entry into host cells, potentially making them candidates for antiviral drug development.
  • Neuroprotective Effects : Some analogs have demonstrated neuroprotective properties against neurotoxic agents, indicating potential applications in treating neurodegenerative diseases.

The biological activity of 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]piperidine-3-carboxamide is hypothesized to involve:

  • Binding Affinity : The compound's ability to bind to specific receptors or enzymes may modulate various signaling pathways.
  • Multitarget Activity : Similar compounds have shown multitarget activity, suggesting that this compound may interact with multiple biological pathways, enhancing its therapeutic potential.

Case Studies and Research Findings

  • Anticancer Studies : In a study evaluating the anticancer properties of pyrimidine derivatives, compounds structurally related to 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]piperidine-3-carboxamide exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF7 and HeLa) with IC50 values in the low micromolar range .
  • Neuroprotective Effects : A study involving neurotoxic models indicated that certain derivatives could protect dopaminergic neurons from MPTP-induced toxicity, highlighting their potential in treating Parkinson's disease .
  • Antiviral Activity : Research on similar tetrazole-containing compounds has shown efficacy against viral infections by inhibiting viral replication and entry mechanisms . This suggests that the target compound may possess analogous properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.